molecular formula C21H26N2O4S B4194859 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide

Cat. No. B4194859
M. Wt: 402.5 g/mol
InChI Key: WCJUFRDLHRYUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide (known as CSP) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CSP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. CSP has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell survival and proliferation. CSP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CSP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, the reduction of inflammation, and the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. CSP has also been shown to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of CSP in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potentially useful tool in cancer research. CSP has also been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have toxic effects. However, one limitation of CSP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for CSP research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases beyond cancer and inflammation. CSP may also be studied in combination with other compounds to enhance its therapeutic effects or overcome its limitations. Additionally, further studies are needed to fully understand the mechanism of action of CSP and its potential side effects in vivo.

Scientific Research Applications

CSP has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In cancer research, CSP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CSP has also been shown to induce apoptosis (cell death) in cancer cells. In inflammation research, CSP has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16(27-19-10-6-3-7-11-19)21(24)22-17-12-14-20(15-13-17)28(25,26)23-18-8-4-2-5-9-18/h3,6-7,10-16,18,23H,2,4-5,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJUFRDLHRYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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